molecular formula C10H6ClF3N4O B3036772 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide CAS No. 400078-97-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide

Cat. No. B3036772
CAS RN: 400078-97-9
M. Wt: 290.63 g/mol
InChI Key: IPSHMJFVVMXKQS-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group. Attached to this ring is a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a carboxamide group .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods. The specific molecular structure details for this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Compound Synthesis : A study focused on synthesizing novel compounds related to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide. These compounds were synthesized through a series of chemical reactions, demonstrating the versatility and reactivity of the pyrazole carboxamide framework (Yang Yun-shang, 2010).

Antifungal and Insecticidal Activities

  • Antifungal Activity : A study synthesized derivatives of this compound and tested them for antifungal activities against various phytopathogenic fungi. Some derivatives showed moderate antifungal activities, indicating potential agricultural applications (Zhibing Wu et al., 2012).
  • Insecticidal Activities : Another research synthesized novel derivatives of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide and evaluated their insecticidal activities. Certain compounds exhibited significant insecticidal properties, suggesting their potential in agricultural pest management (Zhibing Wu et al., 2017).

Biological Evaluation for Cancer Research

  • Antiproliferative Activities : A series of amide derivatives of pyrazole-3-carboxylic acid, related to the compound , were synthesized and evaluated for antiproliferative activities against human cancer cell lines. Some derivatives showed promise in inhibiting cancer cell proliferation (Şeyma Cankara Pirol et al., 2014).

Applications in Synthesis of Other Compounds

  • Synthesis of Related Compounds : Various studies have focused on synthesizing related compounds for different applications, such as fungicidal, nematocidal, and insecticidal activities, showcasing the chemical diversity and potential uses of derivatives of this compound in scientific research (Various Authors, 2009-2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific receptors or enzymes and modulating their activity. The specific mechanism of action for “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide” is not available in the retrieved data .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O/c11-7-1-6(10(12,13)14)3-16-9(7)18-4-5(2-17-18)8(15)19/h1-4H,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSHMJFVVMXKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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